1,2,15-Pentadecanetriol
Description
1,2,15-Pentadecanetriol is a triol compound characterized by a 15-carbon backbone with hydroxyl (-OH) groups positioned at the 1st, 2nd, and 15th carbon atoms. Its molecular formula is C₁₅H₃₂O₃, distinguishing it from shorter-chain diols and aldehydes. The compound’s long hydrocarbon chain and multiple hydroxyl groups may influence its solubility, reactivity, and biological interactions compared to analogs.
Properties
CAS No. |
57289-60-8 |
|---|---|
Molecular Formula |
C15H32O3 |
Molecular Weight |
260.41 g/mol |
IUPAC Name |
pentadecane-1,2,15-triol |
InChI |
InChI=1S/C15H32O3/c16-13-11-9-7-5-3-1-2-4-6-8-10-12-15(18)14-17/h15-18H,1-14H2 |
InChI Key |
VEYSROSAHOKCJR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCC(CO)O)CCCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Limitations
- Analog Methodology : The U.S. EPA’s approach to using analogs (e.g., 1,2-butanediol) for 1,2-hexanediol risk assessment could be adapted for this compound, though longer-chain triols may exhibit distinct pharmacokinetics.
- Critical Data Gaps: No experimental data on this compound’s ecotoxicity, biodegradability, or metabolic pathways. Limited understanding of how hydroxyl group positioning affects its chemical behavior compared to diols.
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